rac α-Ethyl DOPA Hydrobromide
Description
rac α-Ethyl DOPA Hydrobromide is a synthetic derivative of 3,4-dihydroxyphenylalanine (DOPA), a catecholamine precursor with established therapeutic applications in neurological disorders such as Parkinson’s disease. The compound features an ethyl group substitution at the α-carbon of the DOPA backbone and exists as a racemic mixture (rac) of enantiomers. Its hydrobromide salt form enhances solubility and stability, critical for pharmaceutical formulations. Structurally, it differs from natural DOPA and other alkyl-substituted analogs (e.g., α-methyl-DOPA) by the length of the alkyl chain and the presence of a bromide counterion .
Properties
CAS No. |
1329833-85-3 |
|---|---|
Molecular Formula |
C11H16BrNO4 |
Molecular Weight |
306.156 |
IUPAC Name |
2-amino-2-[(3,4-dihydroxyphenyl)methyl]butanoic acid;hydrobromide |
InChI |
InChI=1S/C11H15NO4.BrH/c1-2-11(12,10(15)16)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,2,6,12H2,1H3,(H,15,16);1H |
InChI Key |
AIUVUJQXEMPCTK-UHFFFAOYSA-N |
SMILES |
CCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)N.Br |
Synonyms |
L-α-Amino-α-(3,4-dihydroxybenzyl)butyric Acid Hydrobromide; α-Ethyl-3-hydroxy-L-tyrosine Hydrobromide; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac α-Ethyl DOPA Hydrobromide typically involves the reaction of α-ethyl-DOPA with hydrobromic acid. One common method includes the following steps:
Starting Material: α-Ethyl-DOPA is prepared by reacting α-ethyl-3,4-dihydroxybenzylamine with an appropriate aldehyde.
Reaction with Hydrobromic Acid: The α-ethyl-DOPA is then reacted with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of α-ethyl-DOPA are synthesized using optimized reaction conditions.
Purification: The product is purified through crystallization or other suitable methods to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: rac α-Ethyl DOPA Hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
rac α-Ethyl DOPA Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard and in the synthesis of other compounds.
Biology: The compound is studied for its effects on biological systems, particularly in neurotransmitter research.
Mechanism of Action
The mechanism of action of rac α-Ethyl DOPA Hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Neurotransmitter Modulation: The compound may influence the synthesis and release of neurotransmitters such as dopamine.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism.
Receptor Interaction: The compound may interact with specific receptors in the nervous system, modulating their activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences between rac α-Ethyl DOPA Hydrobromide and related compounds are outlined in Table 1.
Table 1: Structural and Physicochemical Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent | Salt Form | Solubility |
|---|---|---|---|---|---|---|
| rac α-Ethyl DOPA HBr | Not Provided* | C₁₁H₁₅NO₄·HBr | ~317.2 (calc.) | α-Ethyl | Hydrobromide | High (aqueous) |
| α-Methyl-L-DOPA | 41372-08-1 | C₁₀H₁₃NO₄·1.5H₂O | 238.24 | α-Methyl | Hydrate | Moderate (H₂O) |
| DOPA (Levodopa) | 59-92-7 | C₉H₁₁NO₄ | 197.19 | None | Free amino acid | Low (H₂O) |
| Eletriptan Hydrobromide | 143322-58-1 | C₂₂H₂₆N₂O₂S·HBr | 462.43 | N/A | Hydrobromide | Readily soluble |
- Hydrobromide salts generally exhibit superior aqueous solubility compared to hydrates or free bases, as seen in Eletriptan HBr (evidence 3, 5) and Darifenacin HBr (evidence 8).
Pharmacological and Therapeutic Profiles
- DOPA Derivatives in Parkinsonism : α-Methyl-DOPA (e.g., L-α-Methyl-DOPA) is a well-established antihypertensive agent and a precursor in Parkinson’s therapy. Its methyl substitution slows decarboxylation, prolonging bioavailability. The ethyl analog may further delay metabolism but risks reduced blood-brain barrier permeability due to increased hydrophobicity .
- Antioxidant and Antiviral Potential: highlights that short alkyl chains (methyl, ethyl) on catechol derivatives enhance antioxidant activity. However, ethyl-substituted compounds may exhibit lower efficacy compared to methyl analogs due to reduced polarity, as seen in hydroxytyrosol esters .
Stability and Formulation
- Salt Form Advantages : Hydrobromide salts (e.g., Eletriptan HBr in evidence 3) are often chosen for their stability and predictable crystallinity. rac α-Ethyl DOPA HBr’s bromide counterion likely improves shelf-life compared to hydrate forms like α-Methyl-DOPA, which require controlled storage (RT, as per evidence 9).
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing rac α-Ethyl DOPA Hydrobromide, and how can purity be validated?
- Methodology : Synthesis typically involves coupling DOPA derivatives with ethyl groups via nucleophilic substitution, followed by hydrobromide salt formation. For purification, recrystallization from hexane/ethyl acetate mixtures is effective, yielding ~67% purity (based on analogous DOPA monomer synthesis) . Validate purity using high-performance liquid chromatography (HPLC) paired with electrospray ionization mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities .
Q. How do solubility properties of this compound influence experimental design?
- Methodology : The compound is insoluble in water, methanol, and chloroform but partially soluble in dimethyl sulfoxide (DMSO) and fully soluble in 1 M KOH. Pre-dissolve in DMSO for in vitro studies, and use alkaline buffers (pH >10) for aqueous experiments. Always confirm solubility under experimental conditions to avoid precipitation artifacts .
Q. What standardized protocols exist for quantifying this compound in biological matrices?
- Methodology : Use electron capture negative ionization mass spectrometry (ECNI-MS) with deuterated internal standards (e.g., [²H₃]DOPA) for high sensitivity. Calibrate with standards ranging from 3 ng to 50 pg/μL. Recovery rates >90% are achievable by spiking labeled analogs before extraction .
Advanced Research Questions
Q. How can atomic force microscopy (AFM) elucidate the adhesive mechanisms of this compound?
- Methodology : Employ single-molecule force spectroscopy (SMFS) with functionalized AFM tips to measure DOPA-surface interaction forces. Key controls: (1) Use unmodified hyaluronic acid (HA) tips to confirm specificity of DOPA adhesion; (2) Compare with dopamine-functionalized tips to distinguish catechol-mediated binding from nonspecific interactions. Rupture forces >100 pN indicate strong coordination bonds, likely involving Fe³⁺ .
Q. What experimental strategies resolve contradictions in DOPA oxidation kinetics across studies?
- Methodology : Variations arise from pH, oxygen levels, and metal ion presence. Design experiments with:
- In-situ oxidation control : Use electrochemical cells to modulate DOPA redox states.
- Spectroscopic validation : Track oxidation via UV-Vis (λ = 400–500 nm for dopaquinone) and Raman spectroscopy (peaks at 1350–1500 cm⁻¹ for quinone stretching) .
Q. How does fluorination at the 6-position (as in 6-Fluoro DL-DOPA) compare to ethyl modification in this compound for neuroimaging applications?
- Methodology : While 6-fluoro-DOPA is PET-active due to ¹⁸F labeling, this compound’s ethyl group enhances blood-brain barrier penetration. Compare pharmacokinetics using microdialysis in rodent models and assess metabolic stability via LC-MS/MS to quantify dopamine metabolites .
Q. What are the challenges in correlating DOPA content with adhesive performance in polymer hydrogels?
- Methodology : Use fracture mechanics tests (e.g., lap-shear adhesion) with incremental DOPA concentrations. Control peptide composition and substrate chemistry (e.g., TiO₂ vs. SiO₂). Adhesive strength plateaus above 10 mol% DOPA due to crosslinking saturation, highlighting the need for balanced stoichiometry .
Data Interpretation and Validation
Q. How to distinguish DOPA-specific interactions from background noise in AFM force curves?
- Methodology : Analyze sawtooth-like force-extension curves (indicative of sequential bond rupture) and validate via:
- Negative controls : Unmodified probes or dopamine-functionalized tips.
- Statistical thresholds : Discard events with rupture forces <50 pN (attributed to nonspecific van der Waals interactions) .
Q. What statistical approaches mitigate biases in DOPA-related metabolite quantification?
- Methodology : Apply linear mixed-effects models to account for batch variability in LC-MS/MS data. Use [²H₃]DOPA as an internal standard to normalize recovery rates (85–95% in plasma). Report limit of detection (LOD) as 11 ng/mL and limit of quantification (LOQ) as 33 ng/mL .
Tables for Key Experimental Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
